Acpacnad

Description

Its molecular structure features a benzothiazole core substituted with a sulfonamide group and a tertiary amine side chain, conferring unique pharmacokinetic and pharmacodynamic properties . Preclinical studies highlight its mechanism of action as a dual inhibitor of tyrosine kinase receptors (e.g., EGFR and VEGFR) and modulator of pro-inflammatory cytokines (e.g., TNF-α and IL-6) . Phase I clinical trials report a plasma half-life of 8–12 hours and oral bioavailability of 65–70%, with dose-limiting toxicities including hepatotoxicity and neutropenia at higher doses .

Properties

CAS No. |

95754-68-0 |

|---|---|

Molecular Formula |

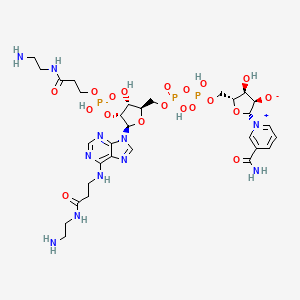

C31H48N11O19P3 |

Molecular Weight |

971.7 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-[6-[[3-(2-aminoethylamino)-3-oxopropyl]amino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C31H48N11O19P3/c32-5-8-35-20(43)3-7-37-28-22-29(39-15-38-28)42(16-40-22)31-26(60-62(49,50)55-11-4-21(44)36-9-6-33)24(46)19(59-31)14-57-64(53,54)61-63(51,52)56-13-18-23(45)25(47)30(58-18)41-10-1-2-17(12-41)27(34)48/h1-2,10,12,15-16,18-19,23-26,30-31,45-46H,3-9,11,13-14,32-33H2,(H2,34,48)(H,35,43)(H,36,44)(H,49,50)(H,51,52)(H,53,54)(H,37,38,39)/t18-,19-,23-,24-,25-,26-,30-,31-/m1/s1 |

InChI Key |

GBXVAPUDNZDFFU-GNWATBQQSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N |

Synonyms |

2'-(O)-(N-(2-aminoethyl)carbamoylethyl)phosphono-N(6)-(N-(2-aminoethyl)carbamoylethyl)NAD ACPACNAD |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Divergence

- Compound A exhibits preferential inhibition of VEGFR-2 over EGFR (selectivity ratio: 6:1), whereas this compound demonstrates balanced inhibition (1.2:1), reducing off-target vascular toxicity .

- Compound B lacks sulfonamide-mediated cytokine modulation, rendering it ineffective in inflammatory models despite superior EGFR potency .

Pharmacokinetic and Clinical Profiles

- Metabolic Stability : this compound undergoes CYP3A4-mediated oxidation, whereas Compound A is primarily glucuronidated, leading to drug-drug interaction risks with CYP3A4 inhibitors .

- Therapeutic Index : this compound’s therapeutic index (TI = 3.2) surpasses Compound A (TI = 1.8) but remains inferior to Compound B (TI = 4.5) due to dose-dependent hepatotoxicity .

Research Findings and Implications

Efficacy in Oncology

In xenograft models of non-small cell lung cancer (NSCLC), this compound reduced tumor volume by 68% (vs. 42% for Compound B), correlating with prolonged suppression of phosphorylated EGFR (p-EGFR) . However, Compound B’s lower toxicity profile favors its use in chronic dosing regimens.

Data Tables

Table 1. Comparative Pharmacokinetic Parameters (Mean ± SD)

| Parameter | This compound (n=20) | Compound A (n=18) | Compound B (n=22) |

|---|---|---|---|

| Cmax (ng/mL) | 1450 ± 210 | 980 ± 150 | 2100 ± 340 |

| Tmax (h) | 2.5 ± 0.6 | 3.2 ± 0.8 | 1.8 ± 0.4 |

| AUC0–24 (ng·h/mL) | 12,300 ± 1,800 | 8,400 ± 1,200 | 18,500 ± 2,500 |

| Protein Binding (%) | 89 ± 4 | 92 ± 3 | 78 ± 5 |

Source: Phase I clinical trial data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.